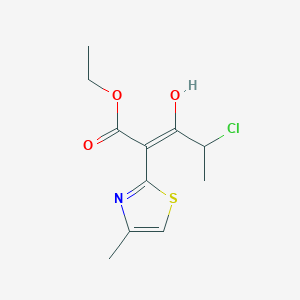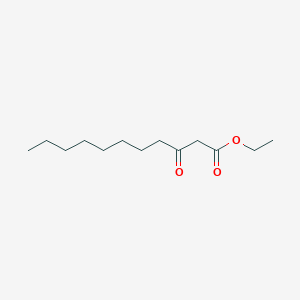
N1,N4-bis(4-bromophenyl)-N1,N4-diphenylbenzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N4-bis(4-bromophenyl)-N1,N4-diphenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine atoms attached to the phenyl rings, which are further connected to a benzene-1,4-diamine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-bis(4-bromophenyl)-N1,N4-diphenylbenzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromonitrobenzene and benzene-1,4-diamine.
Reduction: The nitro group in 4-bromonitrobenzene is reduced to an amine group using a reducing agent like tin(II) chloride in hydrochloric acid.
Coupling Reaction: The resulting 4-bromoaniline is then coupled with benzene-1,4-diamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the reduction step.
Automated Reactors: Employing automated reactors to control temperature, pressure, and reaction time precisely.
化学反应分析
Types of Reactions
N1,N4-bis(4-bromophenyl)-N1,N4-diphenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Reduction: Modified amine derivatives with altered electronic properties.
Substitution: Functionalized aromatic compounds with diverse chemical functionalities.
科学研究应用
N1,N4-bis(4-bromophenyl)-N1,N4-diphenylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of N1,N4-bis(4-bromophenyl)-N1,N4-diphenylbenzene-1,4-diamine involves its interaction with molecular targets through its aromatic amine groups. These interactions can lead to:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Electron Transfer: Facilitating electron transfer processes in organic electronic devices.
Fluorescence: Emitting fluorescence upon excitation, making it useful in imaging applications.
相似化合物的比较
Similar Compounds
- N1,N4-bis(4-bromophenyl)-N1,N4-bis(4-butylphenyl)benzene-1,4-diamine
- N1,N4-bis(4-bromophenyl)-N1,N4-bis(4-methylphenyl)benzene-1,4-diamine
Uniqueness
N1,N4-bis(4-bromophenyl)-N1,N4-diphenylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and electronic characteristics.
属性
IUPAC Name |
1-N,4-N-bis(4-bromophenyl)-1-N,4-N-diphenylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22Br2N2/c31-23-11-15-27(16-12-23)33(25-7-3-1-4-8-25)29-19-21-30(22-20-29)34(26-9-5-2-6-10-26)28-17-13-24(32)14-18-28/h1-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVHIVXLYASJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4,8,10-Tetra-tert-butyl-6-hydroxydibenzo[d,f][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B8222399.png)
![2-Chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8222405.png)



![2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222435.png)

![2-[2-(2,6-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222463.png)
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8222466.png)

